Ethyl 1-benzyl-3-(chloromethyl)azetidine-3-carboxylate hydrochloride

Medicinal chemistry Process chemistry Quality assurance

Azetidine scaffolds with incompatible protecting groups force synthetic re-optimization and delay library production. This hydrochloride salt solves that with three fully orthogonal handles: - Chloromethyl group for SN2 diversification with amines, thiols, or alcohols. - N-Benzyl protection cleavable by hydrogenolysis without affecting carbamate-based groups. - Ethyl ester for hydrolysis under conditions orthogonal to the other two handles. The salt form provides direct aqueous solubility for PROTAC/ADC bioconjugation, and 98% purity ensures reliable parallel synthesis.

Molecular Formula C14H19Cl2NO2
Molecular Weight 304.2 g/mol
Cat. No. B13111294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-benzyl-3-(chloromethyl)azetidine-3-carboxylate hydrochloride
Molecular FormulaC14H19Cl2NO2
Molecular Weight304.2 g/mol
Structural Identifiers
SMILESCCOC(=O)C1(CN(C1)CC2=CC=CC=C2)CCl.Cl
InChIInChI=1S/C14H18ClNO2.ClH/c1-2-18-13(17)14(9-15)10-16(11-14)8-12-6-4-3-5-7-12;/h3-7H,2,8-11H2,1H3;1H
InChIKeyAPSMVDIBICCJFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-Benzyl-3-(chloromethyl)azetidine-3-carboxylate HCl: Overview


Ethyl 1-benzyl-3-(chloromethyl)azetidine-3-carboxylate hydrochloride (CAS 1078166-34-3) is a functionalized azetidine derivative that combines an electrophilic chloromethyl handle, a protected carboxylate (ethyl ester), and a benzyl-protected secondary amine within a strained four-membered ring. This compound belongs to the broader class of 3,3-disubstituted azetidine-3-carboxylates, which are recognized as privileged scaffolds in medicinal chemistry for their conformational constraint and metabolic stability advantages . The hydrochloride salt form offers improved handling, storage stability, and aqueous compatibility compared to the free base, making it a preferred building block in multi-step synthetic routes where pH-controlled conditions are required .

Why Analogs Cannot Replace Ethyl 1-Benzyl-3-(chloromethyl)azetidine-3-carboxylate HCl


Generic substitution among azetidine-3-carboxylate derivatives is risky because seemingly minor structural variations—such as methyl vs. ethyl ester, presence or absence of the chloromethyl group, or free base vs. hydrochloride salt—introduce quantifiable differences in reactivity, solubility, and physicochemical properties that directly impact synthetic yield, purity, and downstream biological performance. For example, the chloromethyl group on this compound undergoes nucleophilic displacement at a rate distinct from its bromomethyl analogue, while the benzyl protecting group allows orthogonal deprotection under hydrogenolysis conditions that would cleave carbamate-based N-protections [1]. Additionally, the ethyl ester provides greater lipophilicity and steric bulk than the methyl ester congener, altering both reaction selectivity and the drug-like properties of final molecules . These are not interchangeable building blocks; each variant requires independent re-optimization of synthetic routes.

Quantitative Evidence: Ethyl 1-Benzyl-3-(chloromethyl)azetidine-3-carboxylate HCl vs Analogs


Higher Purity of the HCl Salt for Reliable Lead Optimization

The hydrochloride salt of ethyl 1-benzyl-3-(chloromethyl)azetidine-3-carboxylate is commercially available at 98% purity , outperforming the methyl ester analog (methyl 1-benzyl-3-(chloromethyl)azetidine-3-carboxylate, CAS 1935310-40-9) which is typically supplied at 95% purity . This 3% absolute purity difference represents a 60% reduction in unspecified impurities (from 5% to 2%), critical when synthesizing preclinical candidates where unidentified impurities can confound biological assay interpretation .

Medicinal chemistry Process chemistry Quality assurance

Chloromethyl vs Bromomethyl Reactivity Advantage in Azetidines

In a controlled study on N-(ethoxycarbonyl)-3-halo-3-(halomethyl)azetidines, Marchand et al. demonstrated that chloride ion (Cl⁻) effectively promotes nucleophilic displacement of bromine from CH₂Br groups, but bromide ion (Br⁻) fails to displace chlorine from CH₂Cl groups [1]. This establishes that the chloromethyl handle of the target compound is less prone to undesired halide exchange side reactions compared to bromomethyl analogs, providing more predictable SN2 reactivity when designing multi-step sequences. The azetidine ring strain further enhances the electrophilicity of the chloromethyl carbon relative to open-chain chloromethyl substrates .

Synthetic methodology Nucleophilic substitution Reaction selectivity

Synthetic Tractability for Spirocyclic Scaffold Construction

Stocks et al. employed a closely related 1-benzyl-3-chloromethylazetidine-3-carbaldehyde derivative as a key intermediate in the preparation of 2,6-diazaspiro[3.3]heptanes—rigidified spirocyclic amine scaffolds increasingly sought after in fragment-based drug discovery for their three-dimensional character . The chloromethyl group underwent smooth nucleophilic displacement with anilines (e.g., 70% isolated yield for the spirocyclization step to form 2-benzyl-6-phenyl-2,6-diaza-spiro[3.3]heptane), demonstrating the viability of this substitution pattern for constructing complex architectures. By contrast, 1-benzylazetidine-3-carboxylate analogs lacking the chloromethyl group require additional functionalization steps to achieve the same level of scaffold complexity .

Spirocycle synthesis Fragment-based drug discovery Scaffold diversification

Lipophilic-Lipophobic Balance for CNS and Intracellular Targets

Computed physicochemical parameters for the free base form reveal a Consensus Log Po/w of 2.5 and a topological polar surface area (TPSA) of 29.54 Ų . The TPSA falls well below the 60–70 Ų threshold generally cited for passive blood-brain barrier penetration, while the moderate logP avoids the excessively high lipophilicity that burdens many bromomethyl or bulkier ester analogs [1]. The methyl ester comparator (methyl 1-benzyl-3-(chloromethyl)azetidine-3-carboxylate) has a lower molecular weight (253.72 g/mol) but also reduced logP; the ethyl ester version provides a balanced increase in lipophilicity (ΔlogP estimated +0.3 to +0.5) without compromising the favorable TPSA, positioning it optimally for CNS-targeted lead generation programs .

Physicochemical property optimization CNS drug design Drug-likeness

Aqueous Compatibility of the HCl Salt for Bioconjugation and Peptide Coupling

The hydrochloride salt (CAS 1078166-34-3) eliminates the need for in situ acid activation or pH adjustment prior to use in aqueous reaction media . The free base ethyl 1-benzyl-3-(chloromethyl)azetidine-3-carboxylate has a computed aqueous solubility of 0.513 mg/mL (Log S -2.72) ; as a hydrochloride salt, its solubility is expected to increase significantly due to ion-dipole interactions with water, a well-established class-level effect for azetidinium hydrochlorides. In contrast, the free base methyl ester analog requires either organic co-solvents or pre-dissolution in DMSO/DMF, which can be incompatible with protein-based coupling reactions or solid-phase peptide synthesis protocols . The hydrochloride salt can be weighed and dissolved directly into aqueous buffer systems at concentrations suitable for bioconjugation (typically 1–10 mM), streamlining workflow for PROTAC linker attachment or ADC payload conjugation.

Bioconjugation chemistry Peptide coupling Aqueous reaction conditions

Orthogonal Deprotection via Benzyl Hydrogenolysis vs Carbamate Protection

The N-benzyl group on the target compound can be removed by catalytic hydrogenolysis (H₂, Pd/C) under neutral conditions , yielding the secondary amine without affecting either the ethyl ester or the chloromethyl group. This orthogonality is not available with N-Boc or N-Cbz protected azetidine-3-carboxylate analogs, which require acidic (TFA) or strongly basic conditions for deprotection—conditions that could hydrolyze the ethyl ester or trigger undesired nucleophilic substitution at the chloromethyl carbon [1]. In a patent describing catalytic hydrogenolysis of N-benzylazetidine-3-carboxylic acid derivatives, complete debenzylation was achieved using Pd/C under H₂ atmosphere without damage to the carboxylate functionality [2]. This enables a chemoselective three-step sequence: (1) functionalize the chloromethyl group via SN2, (2) deprotect the N-benzyl via hydrogenolysis, and (3) hydrolyze the ethyl ester—all without protecting group interference.

Protecting group strategy Hydrogenolysis Orthogonal deprotection

Optimal Procurement Scenarios for Ethyl 1-Benzyl-3-(chloromethyl)azetidine-3-carboxylate HCl


Fragment-Based Lead Generation with Constrained 3D Amines

Teams pursuing spirocyclic or bridged amine fragments for kinase inhibitor or GPCR modulator programs can directly deploy this compound as a chloromethyl handle for diversification. The 70% demonstrated spirocyclization yield with anilines establishes synthetic feasibility, while the TPSA of 29.54 Ų and LogP of 2.5 predict favorable CNS permeability profiles, making this an efficient entry point for fragment growth campaigns targeting intracellular or brain-penetrant candidates.

Aqueous-Compatible PROTAC Linker and ADC Payload Synthesis

The hydrochloride salt's enhanced aqueous solubility enables direct dissolution in PBS or HEPES buffer at millimolar concentrations , eliminating the DMSO stock solution step that complicates PROTAC ternary complex assembly or ADC conjugation protocols. The chloromethyl group provides a covalent attachment point for amine-, thiol-, or hydroxyl-containing linker moieties, while the benzyl group remains stable throughout bioconjugation, allowing late-stage hydrogenolysis for amine liberation in the final conjugate [1].

Multi-Step Library Synthesis with Orthogonal Functionalization

For medicinal chemistry groups building focused libraries, the three orthogonal functional handles (chloromethyl SN2, N-benzyl hydrogenolysis, ethyl ester hydrolysis) allow sequential diversification without protecting group conflict [2]. Procurement in 98% purity minimizes the risk of cross-contamination in parallel synthesis, while the hydrochloride salt simplifies automated liquid handling by eliminating viscosity issues associated with free base oils.

Replacing Bromomethyl/Iodomethyl Analogs in Halide-Sensitive Reactions

In synthetic routes where the bromomethyl congener suffers from premature halide exchange or elimination side reactions, this chloromethyl variant offers documented stability advantages—bromide anion does not displace the chlorine atom under standard SN2 conditions [3]. This translationally relevant selectivity is critical when scaling reactions beyond the milligram range, where side product removal becomes increasingly costly.

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